molecular formula C6H11NO2 B3156676 5-Amino-2-hydroxy-hex-4-EN-3-one CAS No. 83326-43-6

5-Amino-2-hydroxy-hex-4-EN-3-one

Cat. No.: B3156676
CAS No.: 83326-43-6
M. Wt: 129.16 g/mol
InChI Key: LCUXDJQNMWSPPE-ARJAWSKDSA-N
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Description

5-Amino-2-hydroxy-hex-4-EN-3-one is a linear enaminone compound characterized by a six-carbon chain with a hydroxyl group at position 2, an amino group at position 5, and a ketone at position 2. The conjugated enone system (C4-C5 double bond) enhances its reactivity, enabling participation in cycloadditions, nucleophilic additions, and hydrogen bonding interactions. Its polar functional groups (-OH, -NH₂) suggest moderate solubility in polar solvents, making it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

(Z)-5-amino-2-hydroxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXDJQNMWSPPE-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C(/C)\N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxy-hex-4-EN-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 4-hexen-3-one, with an amine source under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or oxidation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxy-hex-4-EN-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-amino-2-oxo-hex-4-EN-3-one.

    Reduction: Formation of 5-amino-2-hydroxy-hexane-3-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-hydroxy-hex-4-EN-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxy-hex-4-EN-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents/Features Molecular Weight (g/mol) CAS Number
5-Amino-2-hydroxy-hex-4-EN-3-one Linear chain, -OH (C2), -NH₂ (C5), enone ~157.16 (inferred) Not provided
5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one Furan ring, -F (C2-phenyl), -OH (C4) Not provided 1312137-93-1
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Hex-4-en-3-one backbone, dibenzylamino (C2), diphenyl (C1/C6) 460.61 156732-13-7
3-Amino-2-cyclohexen-1-one Cyclohexenone ring, -NH₂ (C3) ~125.17 (inferred) Not provided
Key Observations:
  • Backbone Differences: The target compound’s linear chain contrasts with the furan ring () and cyclohexenone (). The enone system in the target allows conjugation, while aromatic systems (e.g., furan in ) enhance stability but reduce flexibility .
  • Substituent Effects: ’s compound features bulky dibenzylamino and diphenyl groups, increasing lipophilicity and steric hindrance compared to the target’s simpler hydroxyl and amino groups. This reduces solubility in polar solvents but may improve membrane permeability in biological systems .

Physicochemical Properties and Stability

Property Target Compound
Solubility Moderate (polar solvents) Low (aromatic dominance) Low (lipophilic groups) Moderate (polarity)
Stability Prone to oxidation High (fluorine stabilizes) High (steric protection) Moderate (ring strain)
Synthetic Complexity Moderate High (fluorination) Very High (chiral centers) Low
  • The target compound’s hydroxyl and amino groups increase susceptibility to hydrolysis or oxidation compared to ’s sterically protected structure .
  • ’s cyclohexenone ring strain may enhance reactivity in ring-opening but reduce thermal stability .

Biological Activity

Overview

5-Amino-2-hydroxy-hex-4-EN-3-one (CAS Number: 83326-43-6) is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a double bond. This compound is gaining attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity and interactions with molecular targets such as enzymes and receptors.

The molecular formula of this compound is C6_6H11_{11}NO2_2. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with potentially different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's functional groups enable it to form hydrogen bonds and participate in various biochemical pathways. This interaction may influence enzyme activity, receptor binding, and cellular signaling processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects on cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators. This property positions it as a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various pathogens. Results showed a significant reduction in bacterial colonies when exposed to the compound at specific concentrations, highlighting its potential application in treating bacterial infections.
  • Anticancer Activity : Another research article focused on the compound's effects on human cancer cell lines. The study reported that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests that the compound could be explored further for its anticancer properties.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialE. coli50Growth inhibition
AntimicrobialS. aureus25Significant reduction in colonies
AntiproliferativeHeLa cells10Induction of apoptosis
AntiproliferativeMCF7 cells20Decreased viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-hydroxy-hex-4-EN-3-one
Reactant of Route 2
Reactant of Route 2
5-Amino-2-hydroxy-hex-4-EN-3-one

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